Cas no 79109-69-6 (2,5-Bis(Trimethylsilyl)EthynylThiophene)

2,5-Bis(Trimethylsilyl)EthynylThiophene structure
79109-69-6 structure
商品名:2,5-Bis(Trimethylsilyl)EthynylThiophene
CAS番号:79109-69-6
MF:C14H20SSi2
メガワット:276.544604301453
MDL:MFCD18207392
CID:3048491
PubChem ID:253660204

2,5-Bis(Trimethylsilyl)EthynylThiophene 化学的及び物理的性質

名前と識別子

    • 2,5-Bis[(trimethylsilyl)ethynyl]thiophene
    • 2,5-bis[2-(trimethylsilyl)ethynyl]thiophene
    • 2,5-bis(trimethylsilylethynyl)thiophene
    • RAPGDWBCCYLGCE-UHFFFAOYSA-N
    • B4240
    • 2,5-Bis[2-(trimethylsilyl)ethynyl]thiophene (ACI)
    • Silane, (2,5-thiophenediyldi-2,1-ethynediyl)bis[trimethyl- (9CI)
    • 2,5-Bis(2-trimethylsilylethynyl)thiophene
    • 2,5-Bis(Trimethylsilyl)EthynylThiophene
    • CS-0181826
    • MFCD18207392
    • 2,5-Bis((trimethylsilyl)ethynyl)thiophene
    • AS-83299
    • trimethyl-[2-[5-(2-trimethylsilylethynyl)thiophen-2-yl]ethynyl]silane
    • T71339
    • TRIMETHYL(2-{5-[2-(TRIMETHYLSILYL)ETHYNYL]THIOPHEN-2-YL}ETHYNYL)SILANE
    • C14H20SSi2
    • A1-13413
    • 79109-69-6
    • SCHEMBL361289
    • MDL: MFCD18207392
    • インチ: 1S/C14H20SSi2/c1-16(2,3)11-9-13-7-8-14(15-13)10-12-17(4,5)6/h7-8H,1-6H3
    • InChIKey: RAPGDWBCCYLGCE-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=C(C#C[Si](C)(C)C)S1)#C[Si](C)(C)C

計算された属性

  • せいみつぶんしりょう: 276.08200
  • どういたいしつりょう: 276.08242488g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 360
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.2

じっけんとくせい

  • ゆうかいてん: 80.0 to 84.0 deg-C
  • PSA: 28.24000
  • LogP: 4.20590
  • 最大波長(λmax): 331(CHCl3)(lit.)

2,5-Bis(Trimethylsilyl)EthynylThiophene セキュリティ情報

2,5-Bis(Trimethylsilyl)EthynylThiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4240-1G
2,5-Bis[(trimethylsilyl)ethynyl]thiophene
79109-69-6 >96.0%(GC)
1g
¥950.00 2024-04-15
abcr
AB474016-5 g
2,5-Bis[(trimethylsilyl)ethynyl]thiophene, 96%; .
79109-69-6 96%
5g
€589.30 2023-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252496-1g
2,5-Bis((trimethylsilyl)ethynyl)thiophene
79109-69-6 98%
1g
¥1174.00 2024-07-28
Chemenu
CM393142-1g
2,5-Bis[(trimethylsilyl)ethynyl]thiophene
79109-69-6 95%+
1g
$212 2024-07-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B151833-1G
2,5-Bis(Trimethylsilyl)EthynylThiophene
79109-69-6 >96.0%(GC)
1g
¥1280.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B151833-200mg
2,5-Bis(Trimethylsilyl)EthynylThiophene
79109-69-6 >96.0%(GC)
200mg
¥342.90 2023-09-04
abcr
AB474016-1g
2,5-Bis[(trimethylsilyl)ethynyl]thiophene, 96%; .
79109-69-6 96%
1g
€184.20 2025-02-16
Aaron
AR00G5WJ-250mg
2,5-Bis[(trimethylsilyl)ethynyl]thiophene
79109-69-6 98%
250mg
$36.00 2025-01-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B151833-5g
2,5-Bis(Trimethylsilyl)EthynylThiophene
79109-69-6 >96.0%(GC)
5g
¥5119.90 2023-09-04
Ambeed
A875523-250mg
2,5-Bis[(trimethylsilyl)ethynyl]thiophene
79109-69-6 98%
250mg
$41.0 2024-04-17

2,5-Bis(Trimethylsilyl)EthynylThiophene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Triethylamine
リファレンス
Synthesis, structures and comparative electrochemical study of 2,5-bis(trimethylsilylethynyl)thiophene coordinated cobalt carbonyl units
Arnanz, Avelina; Marcos, Maria-Luisa; Moreno, Consuelo; Farrar, David H.; Lough, Allan J.; et al, Journal of Organometallic Chemistry, 2004, 689(20), 3218-3231

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, 60 °C
リファレンス
Experimental and theoretical studies of charge delocalization in biruthenium-alkynyl complexes bridged by thiophenes
Ou, Ya-Ping; Xia, Jianlong; Zhang, Jing; Xu, Meng; Yin, Jun; et al, Chemistry - An Asian Journal, 2013, 8(9), 2023-2032

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, rt
リファレンス
Regioselective Alkyne Polyhydrosilylation: Synthesis and Photonic Properties of Poly(silylenevinylene)s
Lu, Ping; Lam, Jacky W. Y.; Liu, Jianzhao; Jim, Cathy K. W.; Yuan, Wangzhang; et al, Macromolecules (Washington, 2011, 44(15), 5977-5986

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Copper ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  4 h, 45 °C
リファレンス
Synthesis and electronic properties of 5,5''-diacceptor substituted terthiophenes
Breuer, Natascha; Mueller, Thomas J. J., Dyes and Pigments, 2018, 149, 676-685

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dichloromethane ,  Triethylamine ;  5 min, 25 °C
1.2 12 h, 25 °C
リファレンス
Role of Substituents at 3-position of Thienylethynyl Spacer on Electronic Properties in Diruthenium(II) Organometallic Wire-like Complexes
Roy, Sourav Saha; Chowdhury, Sabyasachi Roy; Mishra, Sabyashachi; Patra, Sanjib K., Chemistry - An Asian Journal, 2020, 15(20), 3304-3313

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Palladium-Catalyzed Cross-Alkynylation of Aryl Bromides by Sodium Tetraalkynylaluminates
Gelman, Dmitri; Tsvelikhovsky, Dmitry; Molander, Gary A.; Blum, Jochanan, Journal of Organic Chemistry, 2002, 67(18), 6287-6290

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Piperidine Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, 40 °C
リファレンス
Microporous conjugated polymers via homopolymerization of 2,5-diethynylthiophene
Bondarev, Dmitrij; Sivkova, Radoslava; Suly, Pavol; Polaskova, Martina; Krejci, Ondrej; et al, European Polymer Journal, 2017, 92, 213-219

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  13 h, 40 °C
リファレンス
New liquid crystals derived from thiophene connected to the 1,2,3-triazole heterocycle
Girotto, Edivandro; Bechtold, Ivan H.; Gallardo, Hugo, Liquid Crystals, 2015, 42(12), 1798-1807

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2 d, rt
リファレンス
The synthesis of π-electron molecular rods with a thiophene or thieno[3,2-b]thiophene core unit and sulfur alligator clips
Seidler, Arnost; Svoboda, Jiri; Dekoj, Vaclav; Chocholousova, Jana Vacek; Vacek, Jaroslav; et al, Tetrahedron Letters, 2013, 54(22), 2795-2798

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  2 - 4 h, reflux
1.2 Reagents: Methanol
リファレンス
New synthetic applications of indium organometallics in cross-coupling reactions
Pena, Miguel A.; Sestelo, Jose Perez; Sarandeses, Luis A., Synthesis, 2005, (3), 485-492

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 3 d, rt
リファレンス
Rapid and Effective Inactivation of SARS-CoV-2 with a Cationic Conjugated Oligomer with Visible Light: Studies of Antiviral Activity in Solutions and on Supports
Kaya, Kemal; Khalil, Mohammed; Fetrow, Benjamin; Fritz, Hugh; Jagadesan, Pradeepkumar; et al, ACS Applied Materials & Interfaces, 2022, 14(4), 4892-4898

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  1 - 7 h, reflux
リファレンス
Multifold and sequential cross-coupling reactions with indium organometallics
Pena, Miguel A.; Perez, Ignacio; Sestelo, Jose Perez; Sarandeses, Luis A., Chemical Communications (Cambridge, 2002, (19), 2246-2247

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Diethylamine ;  12 h, rt
リファレンス
Radical Ion States of Platinum Acetylide Oligomers
Cardolaccia, Thomas; Funston, Alison M.; Kose, M. Erkan; Keller, Julia M.; Miller, John R.; et al, Journal of Physical Chemistry B, 2007, 111(37), 10871-10880

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  10 h, 60 °C
リファレンス
Electronic Structures of Divinylchalcogenophene-Bridged Biruthenium Complexes: Exploring Trends from O to Te
Liu, Wen-Xia; Yan, Feng; Qian, Shu-Li; Ye, Jin-Yu; Liu, Xu; et al, European Journal of Inorganic Chemistry, 2017, 2017(43), 5015-5026

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  Triphenylphosphine Catalysts: Copper diacetate monohydrate ,  Bis(benzonitrile)dichloropalladium
リファレンス
Synthesis of high carbon materials from acetylenic precursors. Preparation of aromatic monomers bearing multiple ethynyl groups
Neenan, Thomas X.; Whitesides, George M., Journal of Organic Chemistry, 1988, 53(11), 2489-96

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, rt
リファレンス
Intrachain Triplet Energy Transfer in Platinum-Acetylide Copolymers
Schanze, Kirk S.; Silverman, Eric E.; Zhao, Xiaoming, Journal of Physical Chemistry B, 2005, 109(39), 18451-18459

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  4 h, 70 °C
リファレンス
Butterfly-Like Triarylamines with High Hole Mobility and On/Off Ratio in Bottom-Gated OFETs
Devibala, Panneerselvam; Balambiga, Balu; Mohamed Imran, Predhanekar; Bhuvanesh, Nattamai S. P.; Nagarajan, Samuthira, Chemistry - A European Journal, 2021, 27(62), 15375-15381

2,5-Bis(Trimethylsilyl)EthynylThiophene Raw materials

2,5-Bis(Trimethylsilyl)EthynylThiophene Preparation Products

2,5-Bis(Trimethylsilyl)EthynylThiophene 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:79109-69-6)2,5-Bis(Trimethylsilyl)EthynylThiophene
A1050930
清らかである:99%
はかる:5g
価格 ($):356.0